molecular formula C22H26FNO4S B11417275 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B11417275
M. Wt: 419.5 g/mol
InChI Key: FQYZHWSXZWFNKX-UHFFFAOYSA-N
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Description

This compound features a central acetamide core substituted with three key groups:

  • 2-Fluorobenzyl: A fluorinated aromatic group, likely influencing lipophilicity and receptor interactions.
  • 2,4,6-Trimethylphenoxy: A sterically hindered phenoxy group, modulating steric and electronic properties.

Properties

Molecular Formula

C22H26FNO4S

Molecular Weight

419.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C22H26FNO4S/c1-15-10-16(2)22(17(3)11-15)28-13-21(25)24(19-8-9-29(26,27)14-19)12-18-6-4-5-7-20(18)23/h4-7,10-11,19H,8-9,12-14H2,1-3H3

InChI Key

FQYZHWSXZWFNKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the dioxidotetrahydrothiophenyl group: This can be achieved through the oxidation of tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the fluorobenzyl group: This step involves the reaction of a suitable fluorobenzyl halide with an amine precursor.

    Coupling with 2-(2,4,6-trimethylphenoxy)acetic acid: The final step involves the coupling of the intermediate with 2-(2,4,6-trimethylphenoxy)acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophenyl group.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of sulfone derivatives, while reduction could yield the corresponding thiol or sulfide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes involving sulfur-containing compounds.

    Medicine: As a potential drug candidate for the treatment of diseases involving oxidative stress or inflammation.

    Industry: As an intermediate in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors involved in oxidative stress or inflammation pathways. The dioxidotetrahydrothiophenyl group could play a role in modulating the redox state of the target, while the fluorobenzyl and trimethylphenoxyacetamide moieties could contribute to binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide
  • Key Differences: Replaces the 2-fluorobenzyl group with a 4-(dimethylamino)benzyl moiety.
  • Molecular weight: 444.6 .
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide
  • Key Differences: Substitutes the 2,4,6-trimethylphenoxy group with a 4-isopropylphenoxy moiety.
  • Implications : The isopropyl group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
N-(Pyridin-3-ylmethyl)-2-(2,4,6-trimethylphenoxy)acetamide
  • Key Differences : Lacks the tetrahydrothiophene dioxide ring and 2-fluorobenzyl group; features a pyridinylmethyl group.

Functional Analogs

CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide)
  • Structural Features : Contains a thiazole-pyridyl group instead of the tetrahydrothiophene dioxide and 2-fluorobenzyl.
  • Biological Activity : Activates the Nrf2-ARE pathway, protecting against oxidative stress-induced cell death .
  • Comparison : The target compound’s sulfone and fluorobenzyl groups may confer distinct metabolic stability or tissue distribution.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Structural Features : Dichlorophenyl and thiazole substituents.
  • Biological Relevance : Demonstrates hydrogen-bonding networks in crystal structures, suggesting solid-state stability. Used as a penicillin analog .

Pesticide-Related Acetamides

Compounds like alachlor and pretilachlor () share the acetamide core but feature chloro and alkyl groups tailored for herbicidal activity. These highlight the structural versatility of acetamides but differ significantly in substitution patterns from the target compound .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(2,4,6-trimethylphenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by various studies and data.

Chemical Structure and Properties

The compound is characterized by its unique structure which includes a tetrahydrothiophene ring, a fluorobenzyl moiety, and a trimethylphenoxy group. Its molecular formula is C18H22FNO3SC_{18}H_{22}FNO_3S, and it features significant functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, compounds derived from similar structures have shown potent activity against various cancer cell lines.

  • In Vitro Studies : Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For example, compounds with structural similarities were tested against MDA-MB-231 and MCF-7 breast cancer cell lines using the MTT assay. The most effective compounds showed IC50 values ranging from 3.79 µM to 6.05 µM, indicating strong cytotoxic effects compared to standard treatments like sorafenib .
  • Mechanism of Action : The mechanism often involves the inhibition of PARP enzymes leading to cell cycle arrest at different phases (G0/G1 or G2/M), which is critical for halting cancer cell proliferation .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of the compound. Some studies suggest that similar thiophene derivatives possess anticonvulsant properties.

  • Animal Models : In vivo studies have shown that certain derivatives can protect against seizures in animal models. For example, a related compound demonstrated significant protection in the maximal electroshock (MES) seizure test at specific dosages .

Data Summary Table

Study Cell Line/Model IC50 (µM) Mechanism
Study 1MDA-MB-2313.79PARP inhibition
Study 2MCF-76.05Apoptosis induction
Study 3MES Seizure Model100 mg/kgAnticonvulsant activity

Case Study 1: Anticancer Efficacy

In a study focused on breast cancer treatments, researchers synthesized several analogs of this compound. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and showed potential for further development as therapeutic agents against breast cancer.

Case Study 2: Neuropharmacological Evaluation

A separate investigation evaluated the neuropharmacological effects of related thiophene compounds in rodent models. The results indicated that these compounds could significantly reduce seizure frequency and severity when administered prior to induced seizures.

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